molecular formula C3H5ClO B123956 (R)-(-)-Epichlorohydrin CAS No. 51594-55-9

(R)-(-)-Epichlorohydrin

Cat. No. B123956
CAS RN: 51594-55-9
M. Wt: 92.52 g/mol
InChI Key: BRLQWZUYTZBJKN-VKHMYHEASA-N
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Description

“®-(-)-Epichlorohydrin” is a type of organic compound that belongs to the class of epoxides. It’s a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms. This compound is used in the production of various products, including glycerol, plastics, and epoxy resins .


Molecular Structure Analysis

The molecular structure of “®-(-)-Epichlorohydrin” consists of a three-membered ring containing an oxygen atom (the epoxide group), along with a chlorine atom attached to one of the carbon atoms . The specific arrangement of these atoms gives the molecule its unique properties .


Chemical Reactions Analysis

“®-(-)-Epichlorohydrin” can undergo various chemical reactions, including ring-opening reactions and nucleophilic substitutions . These reactions can be influenced by factors such as temperature, pressure, and the presence of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(-)-Epichlorohydrin” include its boiling point, melting point, density, and solubility in various solvents . These properties can influence how the compound behaves in different environments and how it reacts with other substances .

Scientific Research Applications

Enzymatic Resolution and Biocatalysis

(R)-(-)-Epichlorohydrin has been utilized in enzymatic processes for chiral resolution. For example, an epoxide hydrolase from Rhodosporidium toruloides was used for the racemic resolution of (R,S)-epichlorohydrin, efficiently producing (R)-epichlorohydrin (Liu et al., 2011). Another study used haloalcohol dehalogenase from Agrobacterium radiobacter AD1 for the synthesis of chiral epichlorohydrin, achieving high enantiomeric excess (Jin et al., 2012).

Industrial and Environmental Applications

(R)-(-)-Epichlorohydrin is significant in industrial synthesis, particularly in the preparation of leather chemicals, including fatliquors, dyeing auxiliaries, and synthetic tanning agents (Yun-jun, 2007). It's also used in the synthesis of water-insoluble cyclodextrin–epichlorohydrin polymers, which have numerous environmental applications like sorption processes, wastewater detoxification, and pollutant removal (Morin-Crini & Crini, 2013).

Synthesis of Pharmaceuticals

In pharmaceutical synthesis, (R)-(-)-Epichlorohydrin plays a crucial role. For instance, it has been used for the asymmetric synthesis of S-metoprolol, a selective β-blocker, showing high yield and enantiomeric excess (Jian-ning, 2008). Similarly, it is used in synthesizing bisoprolol fumarate, another β-blocker, with significant yield and enantiomeric purity (Hong-wei, 2010).

Analytical Chemistry and Detection

(R)-(-)-Epichlorohydrin has been a subject of study in analytical chemistry, especially in developing methods for its detection and quantification. For example, a method for enantiomeric separation of S- and R-Epichlorohydrin using gas chromatography was developed, demonstrating the compound's significance in analytical applications (Kumar et al., 2016).

Industrial Process Development

The development of millireactor technology for studying the rapid reactions involving epichlorohydrin showcases its industrial application in chemical engineering (Filho et al., 2016). This technology aids in understanding and optimizing processes for the synthesis of epichlorohydrin and related compounds.

Safety And Hazards

“®-(-)-Epichlorohydrin” is considered a hazardous substance and can cause harm if inhaled, ingested, or if it comes into contact with the skin . It’s important to handle this compound with care and to use appropriate safety measures when working with it .

Future Directions

The future directions for research on “®-(-)-Epichlorohydrin” could involve exploring new methods of synthesis, investigating its reactivity under different conditions, and studying its potential applications in various industries . Additionally, further studies could also focus on improving the safety and environmental impact of its production and use .

properties

IUPAC Name

(2R)-2-(chloromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLQWZUYTZBJKN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014417
Record name (-)-Epichlorohydrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-Epichlorohydrin

CAS RN

51594-55-9
Record name (-)-Epichlorohydrin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epichlorohydrin, (-)-
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Record name (-)-Epichlorohydrin
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Record name (R)-1-chloro-2,3-epoxypropane
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Record name (2R)-(-)-3-Chloro-1,2-propenoxide
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Record name EPICHLOROHYDRIN, (-)-
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Synthesis routes and methods I

Procedure details

Epichlorohydrin (ECH) was polymerized in bulk in the presence of ethylene glycol as an initiator and a BF3 /ethylene glycol complex as a catalyst. The reaction was conducted in a 2-liter, three-necked flask fitted with a mechanical stirrer, funnel, condenser and thermometer. The reaction was conducted while maintaining the flask in a water bath at 20° C. Epichlorohydrin was slowly added to ethylene glycol containing a complex of BF3 /ethylene glycol at rate of 15 to 40 grams per hour. Following the addition of epichlorohydrin, the reaction mass was held in the water bath at 20° C. for an additional 4 hours. At the end of the reaction period, 300 mL of dionized water was added into the reaction mixture with stirring to inactivate the catalyst. The organic phase in the flask was then separated from the aqueous phase and the organic phase was dried at 40° C. under vacuum for one day. The polymerization temperature was controlled by adding the epichlorohydrin to the bulk ethylene glycol containing the catalyst over a period of time in order to obtain a linear polyepichlorohydrin (PECH) diol having a relatively narrow molecular weight distribution with a polydispersity below about 1.5. The molecular weight of the PECH diol was determined by gel permeation chromatography (GPC). The weight ratios of ECH to glycol, the rate of ECH addition and the temperature of the reaction were varied to demonstrate the effect of these variables on the molecular weight of the resulting PECH. The results are listed in Table 1 below.
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
BF3 ethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Particularly useful in the present invention are the low molecular weight, liquid glycidyl polyethers of dihydric phenols obtained by reacting epichlorohydrin with a dihydric phenol in an alkaline medium. A specific example of a liquid polyepoxide which is useful is "Epon 828," a trademarked product of Shell Chemical Company, which is a pourable (10,000-16,000 centipoises at 25° C.), liquid epoxy resin having a melting point of 8°-12° C., an epoxide equivalent weight of 180-195 and is formed by reaction of 4,4'-dihydroxydiphenol propane or 2,2-bis(4-hydroxyphenyl) propane and epichlorohydrin in a molar ratio, respectively, of about 1:2. Another example is "Epon 830" (Shell Chemical Company), which is a pourable (17,000-22,500 centipoises at 25° C.), liquid epoxy resin having a melting point of 12°-16° C., and an epoxide equivalent weight of 190-198.
[Compound]
Name
glycidyl polyethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Following the method outlined above for (R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one using (R)-(−)-epichlorohydrine (97% ee), (instead of racemic epichlorohydrin, gave the title compound. The optical purity was determined by HPLC analysis (Chiralpak AD, 250×4.6, 5 μm; hexane/i-PrOH/diethylamine 95:4.7:0.3, 0.5 mL/min) to be 96.3% ee. ([α]D20=−6, c=0.5, EtOH).
Name
(R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Synthesis routes and methods IV

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
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Reaction Step Eight
Quantity
0 (± 1) mol
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Reaction Step Nine
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0 (± 1) mol
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Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-Epichlorohydrin
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(R)-(-)-Epichlorohydrin
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(R)-(-)-Epichlorohydrin
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(R)-(-)-Epichlorohydrin
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(R)-(-)-Epichlorohydrin
Reactant of Route 6
Reactant of Route 6
(R)-(-)-Epichlorohydrin

Citations

For This Compound
859
Citations
JJ Baldwin, AW Raab, K Mensler… - The Journal of …, 1978 - ACS Publications
4876 J. Org. Chem., Vol. 43, No. 25, 1978 Notes (neat, NaCl plates) 1823 (m), 1691 (s, cyclobutenyl C= C stretch), 1600 (w), 1495 (m), 1451 (m, aromatic C= C stretch), 1397 (m), 1341 (…
Number of citations: 233 pubs.acs.org
HX Jin, ZQ Liu, ZC Hu, YG Zheng - Engineering in Life …, 2013 - Wiley Online Library
The substrate concentration and yield were shown to be very low in the production of (R)‐epichlorohydrin by hydrolysis of racemic epichlorohydrin using epoxide hydrolases in previous …
Number of citations: 33 onlinelibrary.wiley.com
HX Jin, ZQ Liu, ZC Hu, YG Zheng - Biochemical engineering journal, 2013 - Elsevier
Recombinant Escherichia coli cells harbouring haloalcohol dehalogenase and epoxide hydrolase were successfully immobilized by adsorption onto perlite and used to prepare (R)-…
Number of citations: 32 www.sciencedirect.com
MC Tam, TD Crawford - The Journal of Physical Chemistry A, 2006 - ACS Publications
Ab initio optical rotation data from linear-response coupled-cluster and density-functional methods are compared to both gas-phase and liquid-phase polarimetry data for the small, …
Number of citations: 43 pubs.acs.org
ZQ Liu, LP Zhang, F Cheng, LT Ruan, ZC Hu… - Catalysis …, 2011 - Elsevier
In the current study, an epoxide hydrolase (EH) gene from Rhodosporidium toruloides was synthesized and expressed in Escherichia coli. After purification, we found that the optimal …
Number of citations: 36 www.sciencedirect.com
SP Zou, ZC Wang, C Qin, YG Zheng - Biotechnology letters, 2016 - Springer
Objective To improve the operational stability and reusability of an epoxide hydrolase (EH) for the biosynthesis of optically active epoxides. Results A covalently immobilization strategy …
Number of citations: 10 link.springer.com
N Kasai, K Tsujimura, K Unoura, T Suzuki - Journal of industrial …, 1992 - Springer
Pseudomonas sp. OS-K-29 assimilated (R)-2,3-dichloro-1-propanol preferentially as the sole source of carbon. Isolation of optically pure (S)-2,3-dichloro-1-propanol with 100% …
Number of citations: 52 link.springer.com
HX Jin, XK OuYang - RSC advances, 2015 - pubs.rsc.org
Enantiomerically pure epichlorohydrin is a key chiral synthon in the preparation of 4-chloro-3-hydroxybutyrate, pheromones, L-carnitine, and β-adrenergic blockers. Various methods …
Number of citations: 11 pubs.rsc.org
F Wang, PL Polavarapu - The Journal of Physical Chemistry A, 2000 - ACS Publications
Vibrational absorption and circular dichroism spectra of (+)-epichlorohydrin have been recorded for the neat liquid and in organic solvents CCl 4 , CS 2 , CHCl 3 , CH 2 Cl 2 , and CH 3 I. …
Number of citations: 50 pubs.acs.org
MM Kabat, AR Daniewski, W Burger - Tetrahedron: Asymmetry, 1997 - Elsevier
A convenient four-step synthesis of R-(−)-carnitine (1) is described from the reaction of R-(−)-epichlorohydrin (2) with vinylmagnesium bromide followed by formation of the ammonium …
Number of citations: 27 www.sciencedirect.com

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